

Oral RORyt Inhibitors: A Comparative Meta-Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Vimirogant hydrochloride

Cat. No.: B14010261

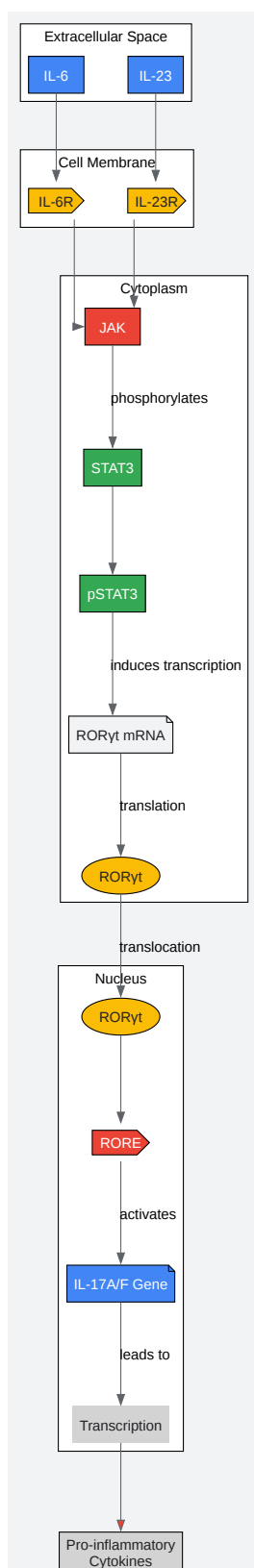
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The quest for effective, orally administered treatments for autoimmune diseases has led to the development of several promising small molecule inhibitors targeting the retinoic acid receptor-related orphan receptor gamma t (RORyt). As a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17, RORyt has become a key therapeutic target. This guide provides a meta-analysis of publicly available clinical trial data for several oral RORyt inhibitors, offering a comparative overview of their efficacy, safety, and experimental protocols.

RORyt Signaling Pathway

The diagram below illustrates the central role of RORyt in the Th17 signaling pathway. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is activated and, along with other transcription factors like IRF4, induces the expression of RORyt. RORyt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving the inflammatory cascade characteristic of many autoimmune diseases.



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RORyt Signaling Pathway in Th17 Cells

Comparative Efficacy in Psoriasis

The primary indication for which oral ROR γ t inhibitors have been evaluated in clinical trials is moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely used measure of disease severity, with PASI 75 (a 75% reduction in PASI score from baseline) being a common primary endpoint.

Compound	Clinical Trial Phase	Dose(s) Evaluated	Treatment Duration	PASI 75 Response Rate (%)	Placebo Response Rate (%)	Reference(s)
Cedirogant (ABBV-157)	Phase 2b	75 mg, 150 mg, 375 mg once daily	16 weeks	28.6 (75 mg), 7.7 (150 mg), 41.7 (375 mg)	0	[1][2]
BI 730357	Phase 2	25 mg, 50 mg, 100 mg, 200 mg once daily; 400 mg once daily, 200 mg twice daily	12 weeks	30.0 (200 mg once daily)	0	[3][4]
VTP-43742	Phase 2a	350 mg, 700 mg once daily	4 weeks	24 (350 mg, placebo-adjusted), 30 (700 mg, placebo-adjusted)	Not explicitly stated, but reductions were statistically significant relative to placebo.	[5][6][7]
IMU-935	Phase 1b	150 mg once daily, 150 mg twice daily	4 weeks	Did not separate from placebo in an interim analysis due to a high	High and unexpected.	[8][9][10]

placebo
response.

Safety and Tolerability Profile

The safety and tolerability of oral ROR γ t inhibitors are critical factors in their development. The following table summarizes the key adverse events (AEs) reported in clinical trials.

Compound	Most Common Adverse Events	Serious Adverse Events (SAEs)	Discontinuation Status	Reference(s)
Cedirogant (ABBV-157)	Higher rate of AEs in the 375 mg group, most were mild to moderate.	Not specified in detail, but the study was terminated early due to preclinical findings.	Development discontinued due to preclinical toxicology findings.	[1] [2] [11]
BI 730357	Drug-related AEs occurred in ≤15.8% of patients.	Not specified in detail.	Long-term extension trial was discontinued due to limited efficacy and findings from a non-human carcinogenicity study.	[3] [4] [12]
VTP-43742	Reversible transaminase elevations in four patients in the 700 mg dose group.	No serious adverse events were reported.	Development was terminated.	[5] [6] [13] [14]
IMU-935	Generally well-tolerated with no new safety signals observed in the Phase 1b trial.	No serious adverse events were reported.	Development is ongoing.	[8] [9] [10]

Experimental Protocols: A Closer Look

The clinical trials for these oral RORγt inhibitors generally followed a randomized, double-blind, placebo-controlled design, which is the gold standard for assessing the efficacy and safety of

new therapeutic agents.

Cedirogant (ABBV-157) Phase 2b Trial (NCT05044234)

- Design: A multicenter, double-blind, 16-week study.[\[2\]](#)
- Participants: 156 adults aged 18-65 years with moderate-to-severe psoriasis.[\[1\]](#)[\[2\]](#)
- Randomization: 1:1:1:1 to once-daily oral cedirogant 75 mg, 150 mg, 375 mg, or placebo.[\[2\]](#)
- Primary Endpoint: Percentage of participants achieving at least a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI 75) at week 16.[\[1\]](#)
- Secondary Endpoints: Included PASI 50, 90, and 100, static Physician's Global Assessment (sPGA) of 0/1 (clear or almost clear), and improvements in the Psoriasis Symptoms Scale and itch.[\[1\]](#)[\[15\]](#)
- Pharmacokinetics: Plasma exposures were dose-proportional after single doses and less than dose-proportional after multiple daily doses. Steady-state concentrations were achieved within 12 days.[\[16\]](#)

BI 730357 Phase 2 Trial (NCT03635099)

- Design: A two-part, double-blinded, randomized trial.[\[4\]](#)[\[12\]](#)
- Part 1: Patients were randomized 2:2:2:2:1 to 25, 50, 100, and 200 mg of BI 730357 or placebo once daily under fasting conditions.[\[4\]](#)
- Part 2: A separate set of patients was randomized 4:4:1 to receive BI 730357 (400 mg once daily or 200 mg twice daily) or a placebo under fed conditions.[\[4\]](#)
- Participants: 274 patients with moderate-to-severe plaque psoriasis.[\[4\]](#)
- Co-primary Endpoints: Achievement of PASI 75 and an sPGA score of 0/1 at week 12.[\[4\]](#)[\[12\]](#)
- Long-Term Extension: Patients could enter a long-term extension trial (NCT03835481).[\[4\]](#)

VTP-43742 Phase 2a Trial

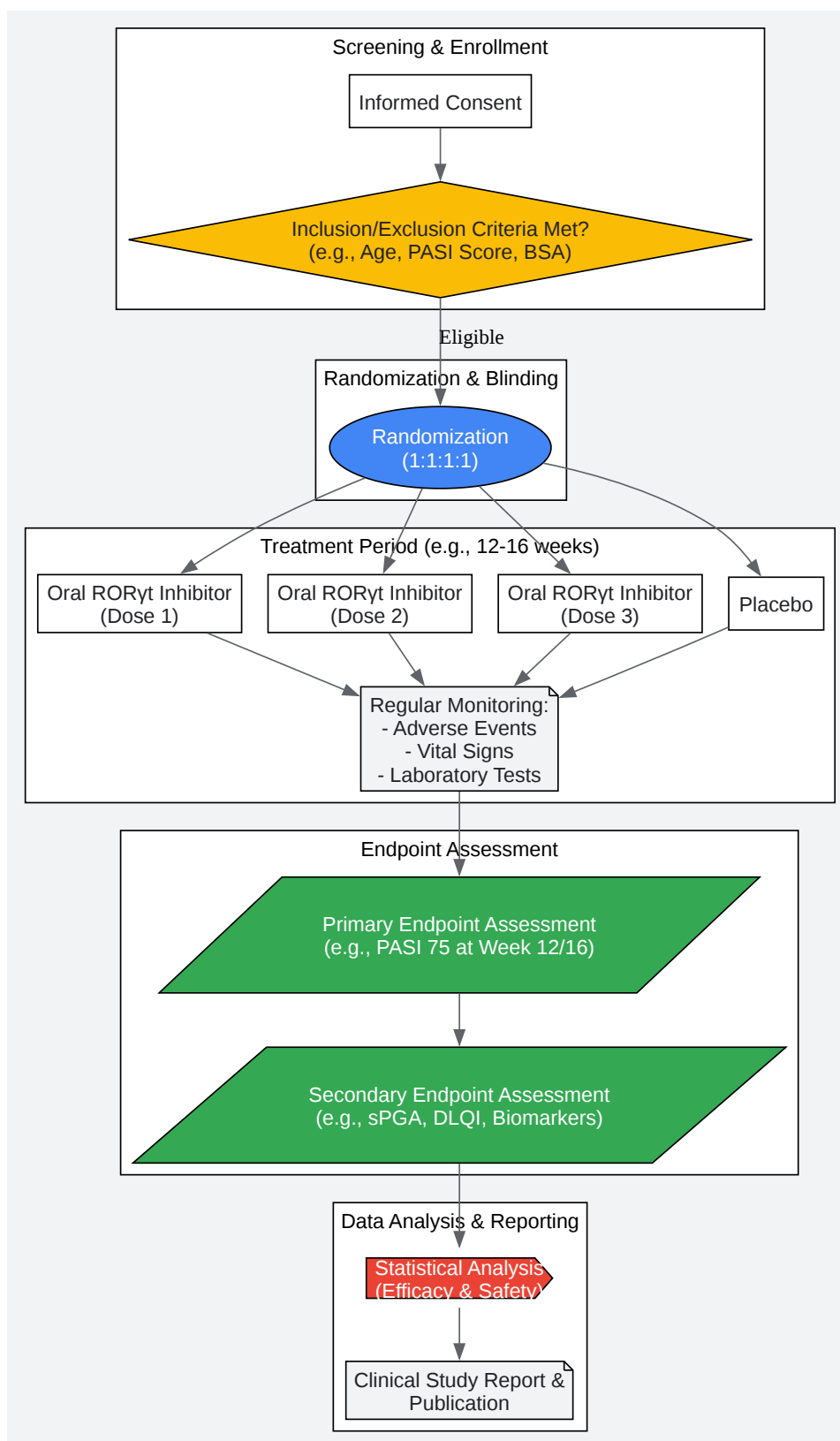
- Design: A randomized, double-blind, placebo-controlled trial over a four-week period.[\[5\]](#)[\[6\]](#)
- Participants: Patients with moderate to severe psoriasis.[\[5\]](#)[\[6\]](#)
- Dosing: Multiple oral doses were assessed, including 350 mg and 700 mg.[\[5\]](#)[\[6\]](#)
- Endpoints: Efficacy was assessed by the change in PASI score. Pharmacodynamics were evaluated by measuring plasma IL-17A and IL-17F levels.[\[5\]](#)[\[6\]](#)

IMU-935 Phase 1b Trial

- Design: A 28-day, double-blind, placebo-controlled trial.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Participants: 41 patients with moderate-to-severe psoriasis.[\[10\]](#)
- Dosing: 150 mg once-daily and 150 mg twice-daily versus placebo (randomized 3:1).[\[9\]](#)[\[10\]](#)
- Primary Objective: Evaluation of the safety and tolerability of IMU-935.[\[8\]](#)[\[9\]](#)
- Secondary Objectives: Included evaluation of PASI, Dermatology Life Quality Index (DLQI), body surface area (BSA) affected by psoriasis, Physicians Global Assessment (PGA), and Itch Numeric Rating Scale (NRS).[\[17\]](#)

Experimental Workflow: A Typical Phase 2 Psoriasis Trial

The following diagram outlines a typical workflow for a Phase 2 clinical trial of an oral RORyt inhibitor in patients with psoriasis.



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Typical Phase 2 Psoriasis Trial Workflow

Conclusion

Oral RORyt inhibitors represent a promising class of therapeutics for autoimmune diseases, particularly psoriasis. The clinical trial data to date demonstrate a proof-of-concept for this mechanism of action, with several compounds showing efficacy in reducing psoriatic lesions. However, the development of these agents has been challenging, with issues of modest efficacy, dose-dependent adverse events, and preclinical toxicology findings leading to the discontinuation of several programs.

The data for cediogant and BI 730357 suggest that higher doses may be required to achieve clinically meaningful efficacy, but this can be associated with an increased incidence of adverse events. The experience with VTP-43742 highlights the potential for liver-related side effects, a concern for a class of drugs targeting a nuclear receptor. The interim results for IMU-935 underscore the variability and potential for a significant placebo response in psoriasis trials, complicating the interpretation of efficacy data.

Future research and development in this area will need to focus on identifying compounds with an improved therapeutic window, balancing potent RORyt inhibition with a favorable safety profile. Further investigation into the specific patient populations most likely to respond to RORyt inhibition and the long-term safety of this class of drugs will be crucial for their potential success as oral therapies for autoimmune diseases.

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